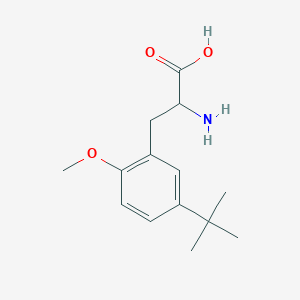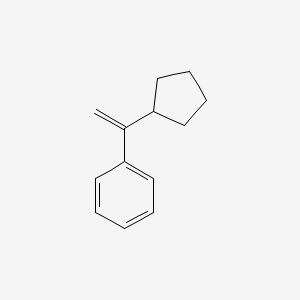
(1-Cyclopentylvinyl)benzene
Descripción general
Descripción
“(1-Cyclopentylvinyl)benzene” is a chemical compound with the molecular formula C13H16 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms .
Synthesis Analysis
The synthesis of “(1-Cyclopentylvinyl)benzene” and similar compounds often involves complex organic reactions . For instance, styrene derivatives with annular substituents, including “(1-Cyclopentylvinyl)benzene”, have been successfully synthesized through living anionic polymerization .
Chemical Reactions Analysis
The chemical reactions involving “(1-Cyclopentylvinyl)benzene” are likely to be similar to those of benzene and its derivatives . Benzene can undergo various reactions such as bromination, nitration, and Friedel–Crafts alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Cyclopentylvinyl)benzene” would be influenced by its benzene core. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
Synthesis Approaches : Research has developed methods for synthesizing complex benzene derivatives, including the construction of benzene rings with specific structural units. This is exemplified by the synthesis of tris(benzocyclobutadieno)benzene, showcasing an approach to creating bond-fixed benzene rings through palladium-catalyzed alkynylations and cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986).
Structural Characterization and Effects : Novel syntheses lead to the creation of unique benzene structures. The research on tris-annelated benzene donors for the electron-density elucidation of the Mills−Nixon effect is a notable example. This involves high-yield synthesis and precise electron-density measurements to understand the electronic origin of specific effects in benzene compounds (Rathore et al., 1998).
2. Materials Science and Catalysis
Electrochemical Applications : Cyclohexyl benzene derivatives have been studied for their role in enhancing the performance of lithium-ion batteries. These compounds, when used as an additive in electrolytes, can provide overcharge protection through electrochemical polymerization (Xu et al., 2008).
Catalysis in Chemical Reactions : The effect of platinum nanoparticle shape on benzene hydrogenation selectivity is another area of focus. This research explores how different shapes of nanoparticles influence the catalytic process and the production of specific compounds from benzene, like cyclohexane and cyclohexene (Bratlie et al., 2007).
3. Environmental and Petrochemical Applications
- Separation Techniques in Petrochemicals : The separation of benzene and cyclohexane is critical in the petrochemical industry. Research into nonporous adaptive crystals of hybrid[3]arene for this purpose demonstrates advancements in environmentally-friendly and energy-efficient separation techniques (Zhou et al., 2020).
4. Nanotechnology and Advanced Materials
- Development of Carbon Nanocages : The synthesis of all-benzene carbon nanocages, representing a junction unit of branched carbon nanotubes, highlights significant progress in nanotechnology. This synthesis leads to the creation of structures with unique photophysical properties and potential for diverse applications (Matsui et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWXTWTAWBJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentylvinyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




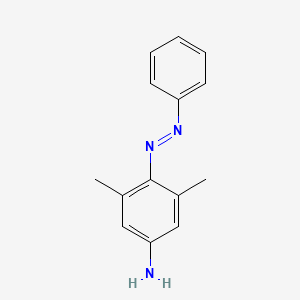
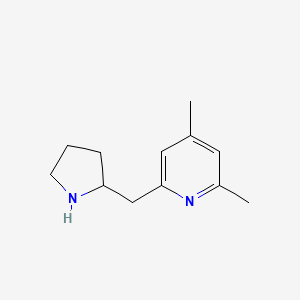
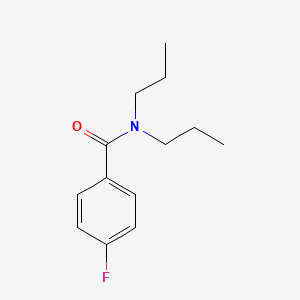


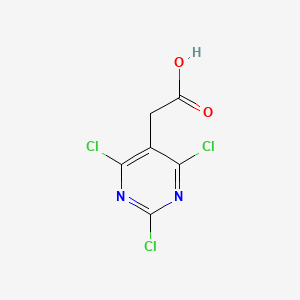
![1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1636837.png)
![3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B1636843.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1636855.png)

![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)
![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)
